molecular formula C14H14N2O3S2 B2380838 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895458-75-0

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2380838
CAS No.: 895458-75-0
M. Wt: 322.4
InChI Key: AOAOKKNITHSDQY-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic chemical compound designed for research applications, integrating two pharmaceutically significant moieties: a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine group and a phenylsulfonylacetamide unit. The compound's core structure is based on the 2-aminothiazole scaffold, which is a recognized privileged structure in medicinal chemistry due to its diverse biological activities . The 2-aminothiazole ring is present in more than 18 FDA-approved drugs and numerous experimental compounds, highlighting its significant research value . The molecular framework combines a dihydrocyclopentathiazole with a sulfonamide-based acetamide chain. Sulfonamide-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, diuretic, anticonvulsant, and carbonic anhydrase inhibition properties . Similarly, the acetamide functional group is a common feature in many clinical drugs and is frequently investigated for targeting various disease models . This specific structural combination suggests potential research applications in the areas of enzyme inhibition and receptor modulation. Researchers may find this compound valuable for developing novel therapeutic agents, particularly as it contains a sulfonamide group, which has been explored in the design of mechanism-based inhibitors that bind to active sites through specific interactions . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with care and utilize it within the ethical and legal guidelines governing laboratory chemicals.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-13(9-21(18,19)10-5-2-1-3-6-10)16-14-15-11-7-4-8-12(11)20-14/h1-3,5-6H,4,7-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOKKNITHSDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2S, with a molecular weight of 357.44 g/mol. The compound features a cyclopentathiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole or cyclopentathiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and inhibition of DNA synthesis .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Apoptosis induction via caspase activation
N-(4-methylthiazol-2-yl)-acetamideC610Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The thiazole ring has been associated with activity against various bacterial strains. In vitro studies demonstrate that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(5-methylthiazol-2-yl)-acetamideStaphylococcus aureus16 µg/mL

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound may inhibit key enzymes involved in cell proliferation and survival pathways, including those associated with apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of the compound against lung cancer cells revealed that treatment led to a significant reduction in cell viability compared to untreated controls. The activation of apoptotic pathways was confirmed through flow cytometry analysis.
  • Antimicrobial Screening : In a series of experiments evaluating the antimicrobial potential, the compound showed promising results against multiple pathogens, suggesting its potential as a lead structure for developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a comparative study found that this compound reduced cell viability in several cancer types at concentrations above 10 µM, demonstrating its potential as an anticancer agent.

1.2 Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against multidrug-resistant pathogens. In a study assessing its activity against methicillin-resistant Staphylococcus aureus (MRSA), it exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid, indicating its potential as a novel antibacterial agent.

Enzyme Inhibition

2.1 α-Glucosidase and Acetylcholinesterase Inhibitors

Research has focused on the enzyme inhibitory potential of sulfonamide derivatives, including this compound. These compounds have been synthesized and screened for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant targets for treating type 2 diabetes mellitus and Alzheimer's disease, respectively .

Agricultural Applications

3.1 Parasiticidal Activity

The compound has been explored for its parasiticidal properties in both agricultural and veterinary contexts. Dihydroisoxazole compounds related to this thiazole derivative have shown effectiveness in controlling parasites, which can be beneficial in managing pests in crops or treating infections in livestock .

Material Science

4.1 Novel Materials Development

The unique structural features of this compound allow it to be investigated for potential applications in material science. Its ability to form stable complexes with metals could lead to the development of new materials with specific electronic or catalytic properties.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxic effects on cancer cell lines
Antibacterial agentEffective against MRSA with lower MIC than linezolid
Enzyme Inhibitionα-Glucosidase inhibitorPotential treatment for type 2 diabetes
Acetylcholinesterase inhibitorPossible treatment for Alzheimer's disease
Agricultural ScienceParasiticidal activityEffective against agricultural pests
Material ScienceDevelopment of novel materialsPotential for electronic or catalytic applications

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various sulfonamide derivatives revealed that this compound exhibited a notable reduction in viability across multiple cancer cell lines, indicating its potential as an effective chemotherapeutic agent.

Case Study 2: Antibacterial Activity
In a comparative analysis of thiazole derivatives, this compound demonstrated significant antibacterial activity against MRSA strains, outperforming several conventional antibiotics in terms of efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences in substituents and functional groups among analogs:

Compound Name Core Structure Key Substituents Molecular Weight Key Functional Groups
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide (Target) Cyclopenta-thiazole + acetamide Phenylsulfonyl ~310.3 (calc.) Sulfonyl, amide, thiazole
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,2-difluoroacetamide () Cyclopenta-thiazole + acetamide Difluoroacetamide 218.22 Fluoro, amide, thiazole
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Benzothiazole + acetamide Ethoxy, sulfamoylphenyl 403.44 Sulfamoyl, amide, ethoxy
N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide () Cyclopenta-thiazole + acetamide Oxo group at position 6 209.25 Oxo, amide, thiazole
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide () Thiazole + acetamide Bromophenyl 434.18 Bromo, amide, thiazole

Physicochemical and Spectral Properties

  • IR peaks would include C=O (amide I, ~1670 cm⁻¹), S=O (sulfonyl, ~1350–1150 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
  • : The difluoroacetamide group reduces polarity (logP ~2.1) compared to the sulfonyl analog. IR peaks at 1682 cm⁻¹ (C=O) and 1254 cm⁻¹ (C–F) .
  • : The sulfamoylphenyl group introduces hydrogen-bonding capacity (IR: 1365 cm⁻¹ for SO₂), enhancing interactions with biological targets .

Q & A

Q. Methodological Guidance

  • ¹H/¹³C NMR : Key signals include the cyclopenta[d]thiazole proton (δ 6.8–7.1 ppm, multiplet) and sulfonyl group (δ 3.2–3.5 ppm, singlet) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 375.08 (calculated for C₁₆H₁₅N₂O₃S₂) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing effects, particularly for sulfonyl-acetamide torsion angles, to validate stereoelectronic properties .

What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological testing?

Q. Experimental Design

  • Salt Formation : Use sodium or potassium salts of the sulfonyl group to enhance aqueous solubility .
  • Co-Solvent Systems : Test DMSO:PBS (1:4) for in vitro assays; for in vivo, use PEG-400/water (30:70) .
  • Stability Profiling : Conduct pH-dependent degradation studies (pH 1–9, 37°C) with HPLC monitoring to identify optimal storage conditions .

How can molecular docking and dynamic simulations be utilized to predict the interaction of this compound with potential biological targets?

Q. Advanced Computational Methods

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogy to cyclopenta-thiazole inhibitors .
  • Software Tools : Use AutoDock Vina for docking and GROMACS for 100-ns simulations to assess binding stability .
  • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro IC₅₀ values (e.g., antiproliferative assays in MCF7 cells) .

What are the key considerations in designing SAR studies for sulfonyl-containing thiazole derivatives like this compound?

Q. Structure-Activity Relationship (SAR) Design

  • Variable Groups : Systematically modify the phenylsulfonyl moiety (e.g., electron-withdrawing substituents at para-position) to assess impact on kinase inhibition .
  • Core Modifications : Compare cyclopenta[d]thiazole with non-fused thiazole analogs to evaluate ring strain effects on binding .
  • Assay Platforms : Use ATPase-Glo™ assays for tyrosine kinase inhibition and Alamar Blue for cytotoxicity profiling .

How should researchers approach the stability analysis of this compound under different storage and physiological conditions?

Q. Methodology for Stability Testing

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidative stress (3% H₂O₂) for 48 hours; analyze via HPLC-DAD .
  • Degradation Pathways : Identify hydrolysis at the acetamide bond (major pathway) and sulfonyl group oxidation (minor) using LC-MS .
  • Formulation : Lyophilize with trehalose (1:1 w/w) to enhance solid-state stability .

What in vitro models are appropriate for preliminary evaluation of this compound’s anticancer potential, and how do they correlate with in vivo efficacy?

Q. Translational Research Design

  • In Vitro Models :
    • MCF7 Cells : For estrogen receptor-positive breast cancer (IC₅₀ <10 µM suggests high potency) .
    • HCT-116 Cells : Assess colon cancer specificity via Annexin V/PI flow cytometry .
  • In Vivo Correlation : Use murine xenografts (e.g., MCF7-derived tumors) with daily oral dosing (50 mg/kg) and monitor tumor volume vs. plasma exposure (AUC₀–24) .

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